Gentiside J
Overview
Description
Gentiside J is a natural compound isolated from the whole plants of Gentiana rigescens Franch . It is a potent inducer of neurite outgrowth on PC12 cells .
Synthesis Analysis
Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has been designed and synthesized as a lead compound to treat Alzheimer’s disease, based on structure–activity relationships of gentisides . In this process, the alkyl chain and ester linkage group of ABG-001 were modified. Consequently, several series of novel gentiside derivatives were designed and synthesized, and their neuritogenic activity was evaluated in PC12 cells .Molecular Structure Analysis
The molecular formula of Gentiside J is C29H50O4 . The structure was confirmed by 1H-NMR .Chemical Reactions Analysis
The alkyl chain and ester linkage group of ABG-001 were modified to synthesize novel gentiside derivatives . These modifications led to the creation of several series of novel gentiside derivatives .Physical And Chemical Properties Analysis
Gentiside J is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
1. Neuritogenic Potential
Gentisides, including Gentiside J, have shown potential in treating neurodegenerative disorders. Studies on gentisides A–K from Gentiana rigescens reveal their significant neuritogenic activity, indicating their potential in promoting nerve growth and supporting neuronal health. This suggests possible applications in diseases like Alzheimer's (Gao et al., 2010; Gao et al., 2010).
2. Anti-Inflammatory Effects
Gentisides have demonstrated anti-inflammatory effects. For instance, gentiopicroside (Gent) was studied for its role in reducing inflammation in a mouse model of colitis. This could be indicative of broader anti-inflammatory applications for gentisides like Gentiside J (Niu et al., 2016).
3. Optimization of Extraction
Optimizing the extraction process of gentisides, including Gentiside J, is crucial for maximizing their therapeutic potential. Studies have focused on refining the extraction conditions to ensure higher yields and purity, which is critical for research and therapeutic applications (Chu et al., 2015).
4. Pharmacological Insights
Understanding the structure-activity relationships of gentisides is key to developing effective treatments. Research has explored the variations in molecular structure among gentisides to determine their bioactivity and therapeutic potential, offering insights that could guide the development of novel treatments (Luo et al., 2011; Wang et al., 2016).
5. Analytical Methods for Determination
Precise analytical methods have been developed for the determination of gentisides, including Gentiside J, in various plant materials. Such methods are essential for quality control and pharmacological studies (Ju, 2014; Ya, 2015).
properties
IUPAC Name |
docosyl 2,3-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHQORYZNVHDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentiside J |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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